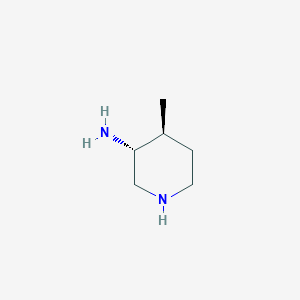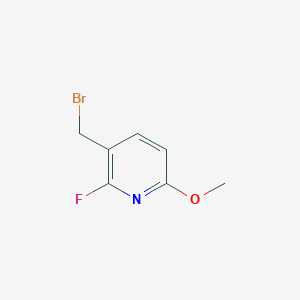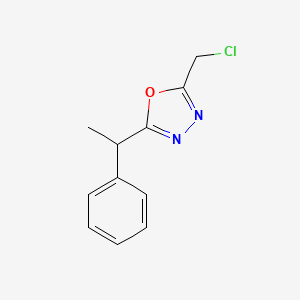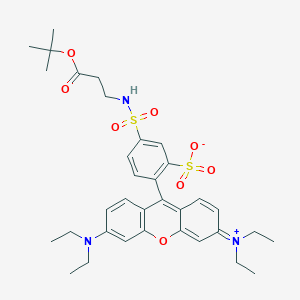
1-(3-fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a methylamine group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride typically involves several steps. One common synthetic route starts with the fluorination of 2-pyridinecarboxaldehyde to obtain 3-fluoro-2-pyridinecarboxaldehyde. This intermediate is then subjected to reductive amination with methylamine to form 1-(3-fluoro-2-pyridyl)-N-methyl-methanamine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product of this reaction is typically the corresponding N-oxide derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of the corresponding amine.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of the corresponding methoxy derivative.
Scientific Research Applications
1-(3-Fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and receptor-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with receptors in biological systems, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-(3-Fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride can be compared with other similar compounds, such as:
2-Fluoro-3-pyridineboronic acid: This compound also contains a fluorine atom in the pyridine ring but has a boronic acid group instead of a methylamine group.
6-Fluoro-3-pyridinylboronic acid: Similar to the previous compound, this one has a boronic acid group and a fluorine atom at a different position in the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10ClFN2 |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
1-(3-fluoropyridin-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-9-5-7-6(8)3-2-4-10-7;/h2-4,9H,5H2,1H3;1H |
InChI Key |
XNEOUCVSZIKVQR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=N1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B12979102.png)


![Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12979125.png)





![2-Bromo-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12979159.png)




